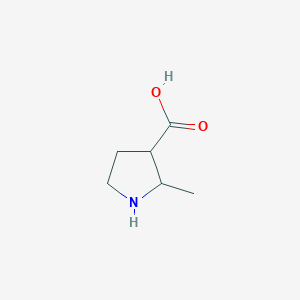

2-Methylpyrrolidine-3-carboxylic acid

Description

Significance of 2-Methylpyrrolidine-3-carboxylic Acid as a Chiral Scaffold and Building Block

The rigid five-membered ring of the pyrrolidine (B122466) core in this compound provides a conformationally constrained framework. This rigidity, combined with the stereogenic centers at positions 2 and 3, makes it an exemplary chiral scaffold. nih.govnih.gov As a chiral building block, it serves as a foundational element in the synthesis of more complex, stereochemically defined molecules. uow.edu.au

The presence of both a secondary amine and a carboxylic acid functional group allows for diverse chemical modifications, enabling its incorporation into a wide array of molecular architectures, including peptides and peptidomimetics. nih.govmedchemexpress.com The methyl group at the 2-position introduces an additional stereocenter and a lipophilic character, which can be crucial for modulating the biological activity and physical properties of the resulting compounds. usm.edu

In the realm of asymmetric catalysis, derivatives of this compound have shown significant promise as organocatalysts. usm.educore.ac.uk Emulating the success of proline in catalyzing various asymmetric transformations, these substituted analogs can offer enhanced solubility in organic solvents and improved stereocontrol in reactions such as aldol (B89426) and Michael additions. usm.edumdpi.com The defined stereochemistry of the scaffold is pivotal in creating a chiral environment that directs the stereochemical outcome of these reactions.

The utility of this compound and its derivatives as chiral building blocks is particularly evident in medicinal chemistry. The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs. nih.govgoogle.com By utilizing enantiomerically pure forms of this substituted proline, chemists can synthesize complex target molecules with high stereochemical fidelity, which is often a critical determinant of pharmacological activity. nih.gov

Table 1: Stereoisomers of this compound

| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (2S,3S) | 10512-89-7 | C₆H₁₁NO₂ | 129.16 |

| (2R,3R) | Not available | C₆H₁₁NO₂ | 129.16 |

| (2S,3R) | Not available | C₆H₁₁NO₂ | 129.16 |

| (2R,3S) | Not available | C₆H₁₁NO₂ | 129.16 |

Historical Overview of Research Trajectories for this compound

The research journey of this compound is intrinsically linked to the broader history of proline and its derivatives. The initial interest in substituted prolines arose from their potential to act as proline mimetics and to study the structure-activity relationships in peptides. nih.gov Early synthetic methods for preparing substituted prolines often involved multi-step sequences starting from readily available chiral precursors like hydroxyproline. core.ac.uk

A significant milestone in the synthesis of substituted prolines was the development of methods involving the direct functionalization of the proline ring. For instance, the synthesis of 3-substituted prolines via nucleophilic substitution was reported in the late 1970s. nih.gov Throughout the 1980s and 1990s, research expanded to include various intramolecular cyclization strategies to construct the pyrrolidine ring with desired substitutions. nih.gov

The turn of the 21st century witnessed a paradigm shift with the rise of organocatalysis, where proline itself was identified as a simple yet effective catalyst for asymmetric reactions. wikipedia.org This discovery spurred intense research into proline derivatives, including this compound, as potentially superior organocatalysts with improved solubility and catalytic efficiency. usm.edumdpi.com Research in this era focused on exploring the catalytic activity of these derivatives in a range of asymmetric transformations.

More recently, the focus has shifted towards more efficient and stereoselective synthetic methods. The development of transition-metal-catalyzed reactions, such as palladium-mediated couplings, provided new avenues for introducing a variety of substituents at the 3-position of the proline ring with good control over the stereochemistry. nih.govresearchgate.net

Contemporary Research Landscape and Emerging Trends in this compound Chemistry

The contemporary research landscape for this compound is characterized by its application in asymmetric synthesis and medicinal chemistry. As an organocatalyst, its derivatives are being explored for a wide range of enantioselective reactions, including Michael additions, aldol reactions, and Mannich reactions, often demonstrating high yields and excellent stereoselectivity. mdpi.comrsc.orgnih.gov

A significant area of current research is the development of novel synthetic routes that offer high efficiency and stereocontrol. Modern synthetic strategies include:

Asymmetric Michael Additions: Organocatalytic enantioselective Michael additions of nitroalkanes to enoates have been developed to produce highly enantiomerically enriched 5-substituted pyrrolidine-3-carboxylic acids in a concise manner. core.ac.ukrsc.orgsemanticscholar.org

C-H Activation: Highly efficient and fully enantioselective strategies based on C(sp³)-H activation are being employed for the synthesis of analogs, providing a powerful tool for creating molecular diversity. nih.gov

Biocatalysis: Enzymatic platforms, such as those using evolved cytochrome P450 enzymes, are emerging for the construction of chiral pyrrolidines through intramolecular C(sp³)–H amination, offering a green and highly selective synthetic route. acs.org

Table 2: Selected Asymmetric Reactions Utilizing Derivatives of this compound

| Reaction Type | Catalyst/Precursor | Substrates | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Michael Addition | (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | Ketones and nitroolefins | High | 97% ee |

| Aldol Reaction | Proline-based dipeptides | Aldehydes and ketones | Good to high | up to 99% ee |

| Michael Addition | Chiral cis-2,5-disubstituted pyrrolidine | Nitromethane and α,β-unsaturated aldehydes | up to 91% | >99% ee |

| Michael Addition | Clicked pyrrolidine-type organocatalysts | Ketones and nitroolefins | up to 100% | 96% ee, 99:1 dr |

Emerging trends suggest a future where this compound and its analogs will play an even more significant role in the development of novel therapeutics and advanced materials. Research is increasingly focused on:

Medicinal Chemistry: The synthesis of novel analogs as potent and selective antagonists for receptors such as the ionotropic glutamate (B1630785) receptors (iGluRs) is a key area of investigation. nih.gov The stereochemistry of the pyrrolidine ring is being systematically varied to probe structure-activity relationships (SAR) and optimize drug candidates. nih.gov

Peptidomimetics and Foldamers: The conformationally constrained nature of the this compound scaffold is being exploited in the design of peptidomimetics and foldamers to mimic or stabilize specific peptide secondary structures. nih.govnih.gov

Advanced Catalysis: The development of "clicked" organocatalysts and the use of biocatalytic methods represent the forefront of catalyst design, aiming for higher efficiency, broader substrate scope, and more sustainable chemical processes. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-5(6(8)9)2-3-7-4/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNKGPSXXFQUHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylpyrrolidine 3 Carboxylic Acid and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Strategies for 2-Methylpyrrolidine-3-carboxylic Acid

The controlled introduction of stereocenters at the C2 and C3 positions of the pyrrolidine (B122466) ring is a significant synthetic challenge. The following sections outline modern approaches that have been developed to address this, providing access to stereochemically pure isomers of this compound.

Asymmetric Hydrogenation Approaches to this compound Precursors

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. In the context of this compound, this strategy is typically applied to a prochiral precursor, such as a 2-methyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivative. The choice of a suitable chiral catalyst is paramount to achieving high enantiomeric excess (ee).

A notable example involves the enantioselective hydrogenation of a 1-benzyl-4-(dihalo-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid in the presence of a Ruthenium-based catalyst. wikipedia.org This approach has demonstrated high efficiency and enantioselectivity under moderate reaction conditions. wikipedia.org The catalyst system typically consists of a ruthenium precursor and a chiral diphosphine ligand. wikipedia.org The reaction is generally carried out in a lower aliphatic alcohol, with methanol (B129727) being a preferred solvent. wikipedia.org This method has been shown to produce the corresponding pyrrolidine-3-carboxylic acid with excellent enantiomeric purity, often exceeding 99% ee, thereby minimizing the need for further purification. wikipedia.org

| Catalyst | Ligand | Solvent | Pressure (bar) | Temperature (°C) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)] | (R)-2-Furyl-MeOBIPHEP | Methanol | 40 | 30-60 | >99% | wikipedia.org |

Organocatalytic Michael Addition Strategies for Pyrrolidine Carboxylic Acid Derivatives

Organocatalysis has emerged as a powerful platform for the enantioselective construction of complex molecules. For the synthesis of substituted pyrrolidine-3-carboxylic acids, the organocatalytic Michael addition of nitroalkanes to α,β-unsaturated esters has proven to be a concise and atom-economical approach. tcichemicals.comnih.gov

This methodology has been successfully applied to the synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid. tcichemicals.com The key step is the enantioselective Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate, catalyzed by a chiral organocatalyst. tcichemicals.comnih.gov Subsequent reduction of the nitro group and cyclization affords the desired pyrrolidine-3-carboxylic acid derivative in high enantiomeric excess. tcichemicals.com This two-step route provides access to highly enantiomerically enriched 5-methylpyrrolidine-3-carboxylic acid from readily available starting materials. tcichemicals.com

| Michael Acceptor | Michael Donor | Organocatalyst | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 4-Oxo-2-enoate | Nitroalkane | Chiral amine | 90 (for final product) | 97% | tcichemicals.com |

Enzymatic Kinetic Resolution Techniques for this compound Stereoisomers

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers. This method relies on the stereoselectivity of enzymes, typically lipases or esterases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govelsevierpure.com This approach can be applied to the resolution of racemic this compound or its ester derivatives. nih.govrsc.org

In a typical enzymatic kinetic resolution of a racemic ester of this compound, a lipase (B570770) would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester. nih.gov The efficiency and enantioselectivity of the resolution are influenced by factors such as the choice of enzyme, solvent, and temperature. nih.govrsc.org While a specific protocol for this compound is not detailed in the provided search results, the general principles of enzymatic kinetic resolution of similar carboxylic acids are well-established. nih.govrsc.org

| Enzyme Type | Typical Substrate | Reaction Type | Potential Outcome |

|---|---|---|---|

| Lipase (e.g., from Candida rugosa) | Racemic ester | Hydrolysis | Enantioenriched acid and unreacted ester |

| Esterase | Racemic ester | Hydrolysis | Enantioenriched acid and unreacted ester |

Stereoselective Cyclization and Ring-Forming Reactions for the Pyrrolidine Core

The construction of the pyrrolidine ring itself can be achieved with high stereocontrol through various cyclization strategies. These methods often start from acyclic precursors containing the necessary functionalities and stereocenters, which are then induced to cyclize in a stereoselective manner.

One powerful approach is the intramolecular cyclization of an appropriately substituted amino acid derivative. For instance, a linear precursor containing both the amine and a suitable electrophilic or nucleophilic partner can undergo ring closure to form the pyrrolidine ring. The stereochemistry of the final product is dictated by the stereocenters present in the starting material and the mechanism of the cyclization reaction. While a direct example for this compound was not found in the search results, the stereoselective synthesis of similar structures, such as (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, has been achieved through stereocontrolled construction starting from a common chiral precursor like Garner's aldehyde. numberanalytics.comnih.gov

Another relevant strategy is the stereoselective synthesis of trans-2-aryl-3-(2-pyridyl)aziridines, which can serve as precursors to substituted pyrrolidines. nih.govacs.org These reactions often proceed with high stereoselectivity, providing a specific diastereomer of the product. nih.govacs.org

C(sp3)-H Activation Methodologies in Pyrrolidine Carboxylic Acid Synthesis

Direct C(sp3)-H activation has emerged as a cutting-edge strategy for the functionalization of otherwise unreactive C-H bonds, offering a more atom- and step-economical approach to complex molecules. nih.govfrontiersin.org This methodology has been successfully applied to the synthesis of substituted pyrrolidine carboxylic acid derivatives. nih.govnih.govfrontiersin.orgnih.gov

In this approach, a directing group is typically installed on the pyrrolidine scaffold to guide a transition metal catalyst, often palladium, to a specific C-H bond for functionalization. nih.govnih.gov For instance, the synthesis of stereochemically dense 5-oxo-pyrrolidines has been achieved by combining a Castagnoli–Cushman reaction with a directed Pd-catalyzed C(sp3)–H functionalization, using an 8-aminoquinoline (B160924) group attached to the carboxylic acid as the directing group. nih.gov This strategy allows for the introduction of aryl appendages at specific positions on the pyrrolidine ring. nih.gov While a direct application to this compound is not explicitly detailed, the principles of this methodology are highly adaptable for the synthesis of various substituted pyrrolidine derivatives. nih.govfrontiersin.org

| Substrate | Directing Group | Catalyst | Functionalization | Reference |

|---|---|---|---|---|

| 5-Oxo-pyrrolidine-3-carboxylic acid derivative | 8-Aminoquinoline | Pd-catalyst | Arylation | nih.gov |

| Pyrrolidine-2-carboxylic acid derivative | 8-Aminoquinoline | Pd(OAc)2 | Arylation | nih.govnih.gov |

Multicomponent Coupling Reactions for Substituted Pyrrolidine-3-carboxylic Acids

Multicomponent reactions (MCRs) are highly efficient processes in which three or more starting materials react in a one-pot fashion to form a complex product that incorporates most, if not all, of the atoms of the reactants. tcichemicals.comnih.govrsc.orgnih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. tcichemicals.comrsc.orgnih.gov

The Ugi reaction and its variations offer a powerful platform for the diversity-oriented synthesis of peptide-like structures and various heterocyclic compounds. rsc.org By choosing appropriate starting materials, it is conceivable to construct the this compound scaffold. For instance, a bifunctional starting material that can undergo an initial Ugi reaction followed by an intramolecular cyclization could lead to the desired pyrrolidine ring system. A recent study described a one-pot diastereoselective synthesis of pyrrolopiperazine-2,6-diones through a Ugi/nucleophilic substitution/N-acylation sequence, showcasing the potential of MCRs in building complex heterocyclic systems. Although a direct synthesis of this compound via an MCR is not explicitly reported in the provided search results, the modularity and convergence of these reactions make them a highly attractive strategy for future explorations in this area.

| Component 1 | Component 2 | Component 3 | Component 4 | Product | Reference |

|---|---|---|---|---|---|

| Aldehyde or Ketone | Amine | Carboxylic Acid | Isocyanide | α-Acetamido carboxamide | tcichemicals.comrsc.orgnih.gov |

Racemic Synthesis and Chiral Resolution Techniques for this compound

A common approach to obtaining enantiomerically pure compounds is to first synthesize a racemic mixture and then separate the enantiomers. libretexts.org Racemic synthesis of the pyrrolidine core can be achieved through various methods, including multicomponent reactions and cycloadditions that form the heterocyclic ring from acyclic precursors. nih.gov For instance, organocatalytic Michael addition reactions of 4-oxo-2-enoates with nitroalkanes have been developed to produce 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives. rsc.orgrsc.org A similar strategy could be adapted to create the 2-methyl-substituted target.

Once a racemic mixture of this compound is prepared, the most common method for its resolution is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base. libretexts.org This reaction creates a mixture of two diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base). libretexts.org

Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physical characteristics. libretexts.org This difference allows for their separation by conventional methods, most notably fractional crystallization. libretexts.org The less-soluble diastereomeric salt will preferentially crystallize out of a chosen solvent, allowing it to be isolated by filtration. kiko-tech.co.jp After separation, the pure enantiomer of the carboxylic acid can be recovered from the salt, typically by treatment with a strong acid to protonate the carboxylate and remove the chiral base. libretexts.org

The success of this method depends heavily on the choice of the chiral resolving agent and the crystallization solvent, which can dramatically influence the solubility difference between the diastereomeric salts. kiko-tech.co.jp A variety of chiral amines are available for resolving acidic compounds. libretexts.orglibretexts.org

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Common Application |

|---|---|---|

| (R)- or (S)-1-Phenylethylamine | Synthetic Amine | Widely used for a variety of acidic compounds. libretexts.orgnih.gov |

| Brucine | Natural Alkaloid | Effective for resolving various racemic acids. libretexts.orglibretexts.org |

| Strychnine | Natural Alkaloid | A readily available chiral base for salt formation. libretexts.org |

| Quinine | Natural Alkaloid | Frequently used natural chiral base. libretexts.orglibretexts.org |

| (1R,2S)-(-)-Ephedrine | Amino Alcohol | Chiral base used in diastereomeric salt resolutions. |

This table presents examples of resolving agents and is not exhaustive.

Novel and Optimized Synthetic Routes to this compound

Research continues to focus on developing more efficient, sustainable, and scalable synthetic routes. This includes the application of modern technologies like continuous flow chemistry and systematic optimization of reaction parameters.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. This technology is well-suited for the synthesis of key intermediates required for producing this compound.

Several transformations relevant to the synthesis of pyrrolidines and carboxylic acids have been successfully adapted to flow systems. For example, multistep flow processes have been designed to produce γ-amino acids and γ-lactams, which share structural similarities with the target compound. These systems can integrate steps like Michael additions, nitro group reductions via flow hydrogenation, and ester hydrolysis into a single, continuous sequence. A hypothetical flow synthesis for an intermediate to this compound could involve an initial Michael addition in one reactor coil, followed by an in-line reduction of a functional group (like a nitro group to an amine) in a packed-bed catalytic reactor, and finally cyclization to form the pyrrolidine ring in a subsequent heated coil.

The choice of solvent and reaction temperature are critical parameters that can profoundly impact the yield, reaction time, and selectivity of a chemical synthesis. rsc.org In the synthesis of heterocyclic compounds like pyrrolidines, optimizing these conditions is a crucial step to maximize the efficiency of ring-forming or functional group transformation steps. researchgate.net

Table 2: Hypothetical Data for Solvent and Temperature Optimization of a Key Cyclization Step

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane | 25 | 24 | 45 |

| 2 | Acetonitrile | 82 (reflux) | 12 | 65 |

| 3 | Ethanol | 78 (reflux) | 12 | 88 |

| 4 | Dioxane | 101 (reflux) | 10 | 72 |

| 5 | Ethanol/Water (1:1) | 85 (reflux) | 12 | 81 |

This table is a representative example of an optimization study and does not reflect actual experimental data for the target compound.

Precursor-Based Synthesis Approaches to this compound

Utilizing readily available chiral starting materials is a powerful strategy for the stereoselective synthesis of complex molecules. Chiral amino acids and their derivatives, such as prolinol, are common precursors for building substituted pyrrolidine rings. nih.govmdpi.com

Chiral prolinol, which is commonly derived from the reduction of proline, serves as a versatile starting material for producing enantiomerically pure pyrrolidine derivatives. mdpi.comgoogle.com A patented process describes the synthesis of 2-(R)-methylpyrrolidine from (S)-prolinol, which provides a key structural component of the target molecule. google.com This transformation involves multiple steps to convert the hydroxymethyl group of prolinol into the required methyl group.

The general synthetic sequence is as follows:

N-Protection: The secondary amine of the prolinol ring is first protected, often as a tert-butoxycarbonyl (Boc) group, to prevent it from interfering in subsequent steps. google.com

Hydroxyl Group Activation: The primary hydroxyl group is converted into a good leaving group. A common method is to react it with methanesulfonyl chloride to form a mesylate. google.com

Reductive Displacement: The mesylate group is then displaced by a hydride source, such as lithium triethylborohydride, which reduces the CH₂-OMs group to a CH₃ group, thus installing the methyl group at the 2-position of the pyrrolidine ring. google.com

Following the formation of the N-protected 2-methylpyrrolidine (B1204830), further synthetic steps would be required to introduce the carboxylic acid at the 3-position and then deprotect the amine to yield the final this compound.

Table 3: Example Reaction Sequence for a 2-Methylpyrrolidine Precursor from (S)-Prolinol

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | (S)-Prolinol | Di-tert-butyl dicarbonate | N-Boc-(S)-prolinol | Protection of the ring nitrogen. google.com |

| 2 | N-Boc-(S)-prolinol | Methanesulfonyl chloride, Triethylamine | N-Boc-(S)-2-(methanesulfonyloxymethyl)pyrrolidine | Activation of the hydroxyl group. google.com |

Routes from 5-Hydroxy-2-pentanone for this compound

The synthesis of substituted pyrrolidine rings can often be achieved through the cyclization of linear precursors containing the requisite functional groups. 5-Hydroxy-2-pentanone represents a logical, albeit challenging, starting material for the synthesis of the 2-methylpyrrolidine core. While direct, single-pot transformations to this compound from this precursor are not widely documented, a plausible route can be constructed based on fundamental organometallic and reductive transformations.

Detailed Research Findings

A conceptual pathway would involve the intramolecular cyclization of a γ-amino acid or a derivative thereof. The key transformations required to convert 5-hydroxy-2-pentanone to such a cyclization precursor include the introduction of a nitrogen atom at the C-2 position and a carboxylic acid function at the C-3 position.

A critical step is the formation of the pyrrolidine ring via reductive amination and subsequent cyclization. The reductive amination of keto acids using an indium/silane system has been shown to effectively produce N-substituted lactams, which can be further reduced to the corresponding cyclic amines. nih.gov This highlights the feasibility of forming the cyclic amine scaffold from a keto-acid precursor. Similarly, the synthesis of substituted prolines has been accomplished through the hydrogenolysis/hydrogenation-mediated ring closure of γ-amino ketone intermediates. researchgate.net

A hypothetical sequence starting from 5-hydroxy-2-pentanone could involve:

Reductive Amination: The ketone carbonyl is converted to an amine via reductive amination, yielding 5-amino-2-pentanol.

Functional Group Interconversion & Carboxylation: This is the most synthetically challenging phase, requiring the introduction of a carboxyl group at the C-3 position. This could theoretically be achieved through a series of protection, oxidation, and carboxylation steps.

Cyclization: The resulting γ-amino acid intermediate would undergo spontaneous or catalyzed cyclization to form the this compound skeleton.

Table 1: Conceptual Reaction Steps from 5-Hydroxy-2-pentanone This table outlines a conceptual, not an experimentally verified, pathway.

| Step | Transformation | Reagents & Conditions (Illustrative) | Intermediate Product |

| 1 | Reductive Amination | NH₃, H₂, Ni or Pd/C Catalyst | 5-Amino-2-pentanol |

| 2 | Amine Protection | Boc₂O, Et₃N | N-Boc-5-amino-2-pentanol |

| 3 | Oxidation | PCC or Swern Oxidation | N-Boc-5-amino-2-pentanone |

| 4 | Carboxylation | LDA, then CO₂; or other C-H functionalization | N-Boc-2-methyl-4-oxopyrrolidine-3-carboxylate |

| 5 | Reduction & Deprotection | H₂, Pd/C; then TFA or HCl | This compound |

Approaches from α,β-Unsaturated Pyrrolidine Precursors

More direct and stereocontrolled syntheses of this compound and its isomers have been developed utilizing α,β-unsaturated pyrrolidine precursors, such as dehydropyrrolines or related acyclic molecules that form the ring in situ. These methods primarily involve either conjugate addition reactions or stereoselective hydrogenation.

Detailed Research Findings

Conjugate Addition Strategies: The 1,4-conjugate addition (or Michael addition) of nucleophiles to α,β-unsaturated carbonyl systems is a powerful tool for carbon-carbon bond formation. pressbooks.publibretexts.org This strategy has been applied to the synthesis of substituted prolines. One approach involves the 1,4-addition of organometallic reagents to a 2,3-didehydroprolinate ester. nih.gov The addition of a methyl nucleophile, for instance from a lithium diorganocopper (Gilman) reagent, to the β-carbon (C-2) of a suitable 2,3-didehydro-pyrrolidine-3-carboxylate precursor would directly install the required methyl group at the 2-position. The subsequent protonation of the resulting enolate would establish the final stereochemistry at the C-2 and C-3 positions. pressbooks.pubnih.gov

An alternative and highly effective method involves an organocatalytic enantioselective Michael addition to an acyclic precursor, which then undergoes a cyclization reaction. Researchers have developed a two-step synthesis for 5-alkyl-substituted pyrrolidine-3-carboxylic acids using an organocatalytic Michael addition of nitroalkanes to 4-oxo-2-enoates. core.ac.ukrsc.orgrsc.org The resulting Michael adduct is then treated with a reducing agent like Palladium on carbon (Pd/C) under a hydrogen atmosphere, which reduces the nitro group and the ketone, leading to a spontaneous reductive amination and cyclization to form the final pyrrolidine-3-carboxylic acid product with high enantiomeric excess. core.ac.ukrsc.org While the published example focuses on a 5-methyl derivative, the methodology is directly adaptable for the synthesis of 2-methyl isomers by using appropriately substituted starting materials.

Table 2: Representative Organocatalytic Michael Addition for Pyrrolidine-3-Carboxylic Acid Synthesis (Based on the synthesis of a 5-methyl analog as reported by Yin et al., 2017) core.ac.ukrsc.org

| Step | Transformation | Catalyst/Reagents | Solvent | Yield | Enantiomeric Excess (ee) |

| 1 | Michael Addition | Thiourea-based organocatalyst, Nitromethane | CH₂Cl₂ | 91% | 97% |

| 2 | Reductive Cyclization | Pd/C, H₂ (1 atm) | MeOH | 90% | 97% |

Hydrogenation Strategies: The direct hydrogenation of an α,β-unsaturated double bond within a pyrrolidine ring precursor offers another efficient route. This method relies on the synthesis of a dihydropyrrole-carboxylic acid derivative, which is then reduced stereoselectively. Catalytic hydrogenation using transition metals like palladium or ruthenium is commonly employed. acs.orgnih.gov

For example, the reduction of an alkene within a pyrrolidine precursor over a Pd/C catalyst has been used to produce the saturated pyrrolidine ring. nih.gov More advanced methods utilize asymmetric hydrogenation to control the stereochemistry of the final product. Ruthenium complexes with chiral ligands, such as BINAP, have proven effective in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, yielding products with high enantioselectivity. nih.gov The choice of catalyst, ligand, and reaction conditions (e.g., hydrogen pressure) can be crucial for achieving high diastereoselectivity and enantioselectivity, allowing for precise control over the formation of the cis or trans isomers of this compound. nih.govnih.gov

Table 3: Selected Catalyst Systems for Hydrogenation of α,β-Unsaturated Acids/Esters

| Catalyst System | Substrate Type | Key Features | Reference |

| Pd/C, H₂ | Alkene on a pyrrolidine ring | Standard heterogeneous catalysis; may yield cis products. | nih.gov |

| [(S-BINAP)Ru(p-cymene)Cl₂]₂ | α,β-Unsaturated Ene Acid | Asymmetric hydrogenation; enantioselectivity can be pressure-dependent. | nih.gov |

| Cp*Ir complexes | Aliphatic Carboxylic Acids | Homogeneous catalysis; activity enhanced by acid promoters. | nih.gov |

Chemical Reactivity and Derivatization Strategies of 2 Methylpyrrolidine 3 Carboxylic Acid

Functional Group Transformations of 2-Methylpyrrolidine-3-carboxylic Acid

The reactivity of this compound is dictated by its two primary functional groups: the secondary amine within the pyrrolidine (B122466) ring and the carboxylic acid moiety.

Oxidation Reactions of this compound

Specific oxidation reactions for this compound are not detailed in the available literature. However, general principles of organic chemistry suggest that the secondary amine of the pyrrolidine ring could be susceptible to oxidation to form corresponding N-oxides or other oxidized species, depending on the oxidant used. The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. google.com Severe oxidative conditions could potentially lead to ring-opening or degradation of the molecule. For the related compound, (S)-2-methylpyrrolidine-2-carboxylic acid, oxidation can lead to the formation of keto derivatives.

Reduction Reactions of this compound

The carboxylic acid group is the primary site for reduction in this molecule. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to a primary alcohol, yielding (2-methylpyrrolidin-3-yl)methanol. This reaction typically proceeds in an anhydrous ethereal solvent. Milder reducing agents may not be sufficient to reduce the carboxylic acid.

Table 1: Potential Reduction Products of this compound

| Starting Material | Reducing Agent | Potential Product |

| This compound | Lithium aluminum hydride (LiAlH₄) | (2-Methylpyrrolidin-3-yl)methanol |

Nucleophilic Substitution Reactions at the Carboxylic Acid Moiety

The carboxylic acid group can undergo nucleophilic acyl substitution, although it generally requires activation as the hydroxyl group is a poor leaving group. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an ester. Once activated, a variety of nucleophiles can displace the leaving group.

Derivatization for Analytical and Synthetic Purposes of this compound

Derivatization is a key strategy for modifying the properties of a molecule for specific applications, such as enhancing its volatility for gas chromatography or improving its ionization for mass spectrometry. nih.gov

Esterification Reactions of this compound

Esterification of the carboxylic acid group is a common derivatization reaction. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. Ester derivatives are often used in pharmaceutical applications to improve properties like oral bioavailability.

A study on the synthesis of pyrrolidine-2-carboxylic acid derivatives mentions the use of alkylating agents like iodomethane (B122720) or dimethyl sulfate (B86663) for esterification. google.com

Table 2: Potential Esterification Reactions of this compound

| Reaction Type | Reagents | Potential Product |

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 2-methylpyrrolidine-3-carboxylate |

| Via Acyl Chloride | 1. Thionyl chloride (SOCl₂) 2. Alcohol (e.g., Ethanol) | Ethyl 2-methylpyrrolidine-3-carboxylate |

Amidation Reactions involving this compound

The formation of amides from the carboxylic acid moiety is another important derivatization. This typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). The activated acid can then react with a primary or secondary amine to form the corresponding amide. nih.gov Amidation is a widely used reaction in the synthesis of peptides and other biologically active molecules. rsc.org

For related pyrrolidine carboxylic acids, amidation has been achieved using various amines in the presence of coupling agents. nih.govnih.gov

Table 3: Potential Amidation Reactions of this compound

| Activation Method | Amine | Potential Product |

| Acid Chloride Formation | Ammonia | 2-Methylpyrrolidine-3-carboxamide |

| Peptide Coupling (e.g., DCC) | Primary Amine (e.g., Methylamine) | N,2-Dimethylpyrrolidine-3-carboxamide |

Derivatization with Diazoalkanes for Carboxylic Acid Analysis

The analysis of carboxylic acids, such as this compound, is often facilitated by derivatization, a process that converts the analyte into a form more suitable for separation and detection, particularly for gas chromatography (GC) and mass spectrometry (MS). wordpress.com Esterification of the carboxylic acid group is a common and effective strategy. The reaction with diazoalkanes, such as diazomethane (B1218177) (CH₂N₂), is a mild and highly efficient method for converting carboxylic acids into their corresponding methyl esters. wordpress.comresearchgate.net This reaction is typically rapid and proceeds with minimal by-product formation. wordpress.com

The general mechanism involves the instantaneous reaction of the carboxylic acid with diazomethane to yield a methyl ester and nitrogen gas. wordpress.com

R-COOH + CH₂N₂ → R-COOCH₃ + N₂

While effective, the use of diazoalkanes requires careful handling due to their reactivity and potential instability. researchgate.net Modern synthetic methods have introduced safer, more convenient protocols. One such advancement is the in situ generation of diazoalkanes from stable precursors. researchgate.netresearchgate.net For instance, diazoalkanes can be generated by the oxidation of N-tert-butyldimethylsilylhydrazones (TBSHs) with reagents like (difluoroiodo)benzene. researchgate.netresearchgate.net This allows the esterification to occur without the need to isolate the diazoalkane intermediate. researchgate.net

For highly sensitive analyses, especially in complex biological samples, advanced derivatization techniques have been developed. A notable example is a diazo-carboxyl/hydroxylamine-ketone double click derivatization method, which has been shown to improve mass spectrometry response by 5- to 2,000-fold and enhance chromatographic separation for low-molecular-weight carboxylic acids. nih.govbohrium.com Other derivatizing agents, such as 2-hydrazinoquinoline (B107646) (HQ) activated by 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP), can be used to form stable hydrazides for LC-MS analysis. nih.gov

Table 1: Derivatization Strategies for Carboxylic Acid Analysis

| Derivatization Method | Reagent(s) | Product | Purpose | Reference |

|---|---|---|---|---|

| Standard Esterification | Diazomethane | Methyl Ester | GC-MS Analysis | wordpress.com |

| In Situ Generation | N-tert-butyldimethylsilylhydrazones, (difluoroiodo)benzene | Ester | Safer handling, controlled reaction | researchgate.netresearchgate.net |

| Click Derivatization | Diazo-based reagents | Enhanced-response derivative | High-sensitivity MS analysis | nih.govbohrium.com |

Advanced Functionalization of the this compound Scaffold

Beyond derivatization for analysis or synthesis, the core structure (scaffold) of this compound can be modified to create novel compounds with unique properties. Advanced functionalization often targets the C-H bonds of the pyrrolidine ring, which are traditionally considered unreactive. rsc.orgacs.org

A significant area of research is the direct C-H functionalization of the pyrrolidine ring. rsc.org This allows for the introduction of various substituents at specific positions. For example, palladium-catalyzed C-H arylation at the C4 position of pyrrolidine-3-carboxamides has been achieved using specialized directing groups like aminoquinoline amides. acs.org This method provides a powerful tool for creating complex, substituted pyrrolidines with high regio- and stereoselectivity. acs.org

Redox-neutral C-H functionalization offers another sophisticated approach. rsc.org This strategy has been used for the α-C–H arylation of pyrrolidines, using a quinone monoacetal as an oxidizing agent, to synthesize α-aryl-substituted pyrrolidines, which are common motifs in bioactive natural alkaloids. rsc.org

Other advanced strategies include:

Metal-free C-H Functionalization: Methods have been developed for the metal-free C-H functionalization of pyrrolidine to create pyrrolinium-based ionic liquid crystals. rsc.org

Intramolecular C-H Amination: Iron-catalyzed intramolecular C-H amination of alkyl azides can be used to form the pyrrolidine ring itself, demonstrating high chemo- and regioselectivity. organic-chemistry.org

Ring Contraction: In some cases, functionalized pyrrolidines can be synthesized through the selective ring contraction of larger piperidine (B6355638) derivatives. nih.gov

These advanced methods move beyond simple modifications of the existing functional groups and enable the construction of highly complex and diverse molecular architectures based on the this compound scaffold.

Table 4: Examples of Advanced Functionalization of the Pyrrolidine Scaffold

| Functionalization Strategy | Position(s) Targeted | Reagents/Catalysts | Group Introduced | Reference |

|---|---|---|---|---|

| Directed C-H Arylation | C4 | Palladium catalyst, aminoquinoline directing group | Aryl group | acs.org |

| Redox-Neutral C-H Arylation | α-position (C2/C5) | Quinone monoacetal, DABCO base | Aryl group | rsc.org |

| Metal-Free C-H Functionalization | Ring C-H bonds | N/A (leads to unsaturation) | Forms Pyrrolinium Cation | rsc.org |

Applications of 2 Methylpyrrolidine 3 Carboxylic Acid in Complex Molecule Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

As a chiral molecule, 2-Methylpyrrolidine-3-carboxylic acid is an important chiral building block, belonging to the "chiral pool" from which complex enantiomerically pure compounds can be synthesized. The stereocenters within its structure can be transferred to a new, larger molecule, establishing its absolute stereochemistry. The synthesis of enantiopure forms of this acid, such as (3R,5R)-5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess (97% ee), has been achieved through methods like organocatalytic asymmetric Michael additions. rsc.org This makes stereoisomers of the compound readily available for use in asymmetric synthesis.

While direct, step-by-step examples of its incorporation into a final complex molecule are not extensively detailed in the surveyed literature, its role is analogous to other critical chiral pyrrolidine (B122466) precursors. For instance, the related compound 2-methylpyrrolidine (B1204830) is a key starting material in the synthesis of H₃ receptor ligands. google.com Similarly, other pyrrolidine derivatives, such as those derived from proline and 4-hydroxyproline, are fundamental starting materials for a wide array of pharmaceutical drugs, including antivirals and enzyme inhibitors. nih.gov The availability of this compound in high enantiopurity positions it as a valuable starting material for creating new generations of chiral drugs and bioactive compounds. nih.gov

Applications as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgnumberanalytics.com Based on a thorough review of the available scientific literature, there is no significant evidence to suggest that this compound is commonly employed as a chiral auxiliary. Its primary roles in asymmetric synthesis are well-documented as a chiral building block (where it is integrated into the final structure) and as an organocatalyst (where it facilitates a reaction without being consumed).

Integration into Peptidomimetics and Modified Peptides

Peptidomimetics are compounds designed to mimic natural peptides but with modified molecular structures to improve properties such as stability and bioavailability. nih.govmdpi.com The incorporation of conformationally constrained amino acid analogs, like this compound, is a key strategy in peptidomimetic design. mdpi.com By replacing a standard amino acid with a rigid structure like this proline analog, chemists can force a peptide chain into a specific three-dimensional shape, often mimicking the bioactive conformation of the parent peptide, such as a β-turn or α-helix. mdpi.com

The design of peptidomimetics featuring this compound is predicated on its ability to act as a rigid scaffold. nih.gov As a substituted proline analog, it introduces a "kink" or turn into a peptide chain, a crucial feature for mimicking secondary structures like β-turns, which are pivotal for many protein-protein interactions. nih.govmdpi.com The synthesis of these modified peptides is typically achieved through standard solid-phase or solution-phase peptide coupling methods, where the protected this compound is introduced into the growing peptide chain like any other amino acid. unibo.it The methyl group provides an additional point of stereochemical and steric control, further influencing the final structure.

| Constrained Amino Acid Type | Example | Primary Conformational Influence | Reference |

|---|---|---|---|

| Bicyclic Dipeptide Mimetics | Azabicycloalkanone Amino Acids | Induce stable β-turn conformations. | nih.gov |

| Substituted Proline Analogs | This compound | Expected to restrict peptide backbone and promote turn structures. | nih.govmdpi.com |

| Organometallic Amino Acids | 1'-Aminoferrocene-1-carboxylic Acid | Acts as a turn-inducer, promoting helical chirality. | mdpi.com |

| Cyclic Oxazolidinones | 2-Oxo-1,3-oxazolidine-4-carboxylate (Oxd) | Forces a trans conformation in the preceding peptide bond. | unibo.it |

Synthesis of Other Heterocyclic Compounds Utilizing this compound Derivatives

The chemical scaffold of this compound can be used as a starting point for the synthesis of other complex heterocyclic structures. Research has demonstrated that precursors to 5-methylpyrrolidine-3-carboxylic acid, specifically the Michael adducts formed during its synthesis, can be chemically transformed into different classes of heterocycles. rsc.org These transformations highlight the versatility of the pyrrolidine core in building diverse molecular architectures.

Two notable examples from the work of Tanaka et al. are the synthesis of lactams and spiropyrrolidines. rsc.org

| Starting Precursor | Reaction Conditions | Resulting Heterocycle | Description | Reference |

|---|---|---|---|---|

| Michael Adduct (nitro-keto-ester) | Pd/C, H₂, MeOH, rt | Lactam derivative | Reductive cyclization of the nitro-keto precursor leads to the formation of a bicyclic lactam. | rsc.org |

| Michael Adduct (nitro-keto-ester) | Reaction with a cyclic nitroalkane | Spiropyrrolidine-3-carboxylic acid derivative | The initial adduct is further elaborated through a reaction involving a cyclic nitroalkane, creating a spirocyclic system where two rings share a single carbon atom. | rsc.org |

These synthetic routes demonstrate that the functional groups present in the precursors to this compound can be strategically manipulated to induce cyclizations, leading to more complex and functionally diverse heterocyclic compounds.

Catalytic Applications of this compound Derivatives

Beyond its role as a structural component, derivatives of this compound have emerged as effective organocatalysts. Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions, often with high stereoselectivity. Proline and its derivatives are among the most successful classes of organocatalysts.

Specifically, (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid has been successfully used as a catalyst in diastereo- and enantioselective organocatalytic reactions. rsc.org A prime example is its application in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. rsc.orgnih.govmdpi.comnih.gov In these reactions, the pyrrolidine derivative catalyzes the addition of a nucleophile (like a ketone or aldehyde) to an α,β-unsaturated compound.

| Catalyst | Reaction Type | Reactants | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | Asymmetric Michael Addition | 4-Oxo-2-enoates and Nitroalkanes | High (e.g., 90% for a key step) | High (e.g., 97% ee) | rsc.org |

| Proline-based catalysts | Asymmetric Michael Addition | Ketones and Nitroolefins | Good | Moderate (up to 58% ee) | csic.es |

| DPEN-Thiourea derivatives | Asymmetric Michael Addition | Isobutyraldehyde and Maleimides | ≥97% | 99% ee | nih.gov |

The catalytic cycle typically involves the formation of an enamine intermediate between the catalyst's secondary amine and a carbonyl reactant (e.g., a ketone). This enamine then attacks the Michael acceptor (e.g., a nitroalkene), with the chiral environment of the catalyst directing the approach to yield a product with high enantiomeric purity. mdpi.com The success of this compound derivatives in this role underscores their importance in facilitating the construction of chiral molecules in a controlled and efficient manner.

Organocatalysis with this compound Derivatives

Derivatives of this compound have been identified as effective organocatalysts, which operate without a metal center. These small organic molecules leverage their structural and electronic properties to create a chiral environment that can direct the stereochemical outcome of a reaction.

A key example is the use of (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid as an organocatalyst in diastereo- and enantioselective reactions. researchgate.netpsu.edutcichemicals.com Research has demonstrated its effectiveness in promoting asymmetric Michael addition reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.netnih.govacs.org In these transformations, the catalyst activates the substrates through the formation of transient enamines or iminium ions, guiding the approach of the nucleophile to generate a product with high stereoselectivity.

Detailed research by Tanaka and colleagues has shown a concise, two-step synthesis for (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, which was then successfully applied as a catalyst. tcichemicals.com The synthesis begins with an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. researchgate.netnih.govacs.org The resulting product is then converted to the target pyrrolidine derivative. For instance, the reaction between methyl (E)-4-oxo-2-pentenoate and nitromethane, followed by reduction, yields (3R,5R)-5-methylpyrrolidine-3-carboxylic acid with a high degree of stereopurity (97% enantiomeric excess). psu.edutcichemicals.com This demonstrates an efficient route to a valuable organocatalyst from readily available starting materials. tcichemicals.com

The catalytic performance of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid is highlighted in the Michael addition of various ketones to nitroolefins. The catalyst's bifunctional nature—containing both a secondary amine to form an enamine and a carboxylic acid to activate the electrophile—is crucial for its activity and selectivity.

Table 1: Organocatalytic Asymmetric Michael Addition using (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid

| Entry | Ketone | Nitroolefin | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (% ee, anti) |

|---|---|---|---|---|

| 1 | Cyclohexanone | β-Nitrostyrene | 95:5 | 98 |

| 2 | Acetone | β-Nitrostyrene | - | 92 |

This table is a representative summary based on the catalytic utility of substituted pyrrolidine-3-carboxylic acids in similar reactions; specific data for the named catalyst may vary based on reaction conditions.

Spectroscopic Characterization and Mechanistic Studies of 2 Methylpyrrolidine 3 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methylpyrrolidine-3-carboxylic Acid and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. For this compound, with its multiple stereocenters and conformational flexibility, advanced NMR techniques are indispensable.

Stereochemical Assignments via NMR

The relative and absolute stereochemistry of substituted pyrrolidines is critical to their function and is often determined using NMR. The spatial relationship between substituents on the pyrrolidine (B122466) ring influences the chemical shifts and coupling constants of adjacent protons. In the synthesis of related pyrrolidine analogs, such as (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid, ¹H-NMR spectroscopy is a key method to confirm the stereochemical outcome of a reaction. nih.gov For instance, after a reaction designed to induce epimerization, comparing the ¹H-NMR spectrum of the product to an authentic sample can definitively prove the final stereochemical arrangement, such as a 2,3-trans relationship. nih.gov This is achieved by observing changes in the coupling constants (J-values) between the protons at C2 and C3, which are governed by the dihedral angle between them, as described by the Karplus equation. A larger coupling constant typically suggests a trans (dihedral angle ~180°) arrangement, while a smaller coupling constant indicates a cis (dihedral angle ~0°) relationship.

Conformational Analysis using NMR Spectroscopy

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various "envelope" and "twist" conformations. NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments, provides detailed insights into the predominant conformations in solution. nih.gov NOE detects through-space interactions between protons that are close to each other, typically within 5 Å. By identifying which protons show NOE correlations, the three-dimensional arrangement of the molecule can be pieced together.

Variable temperature NMR studies are also crucial for analyzing the conformational equilibria of cyclic systems like pyrrolidines. researchgate.net By lowering the temperature, the rate of interconversion between different conformers can be slowed to the point where signals for individual conformers may be resolved in the NMR spectrum. researchgate.net This allows for the direct measurement of the population of each conformer and the calculation of the free energy difference (ΔG) between them. researchgate.net For substituted piperidine-3-carboxylic acids, a related system, this method has been used to quantify the energy of intramolecular hydrogen bonds that stabilize specific conformations. researchgate.net

Mechanistic Investigations of Reaction Intermediates involving this compound

NMR spectroscopy is highly effective for monitoring reaction progress and identifying transient intermediates. nih.gov In multi-step syntheses involving pyrrolidine derivatives, such as the preparation of 2-methylpyrrolidine (B1204830) from (S)-prolinol, ¹H-NMR is used to characterize the structure of each isolated intermediate. google.com For example, in the conversion of 2-(S)-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester to its mesylate derivative, NMR confirms the successful reaction by the appearance of a new singlet corresponding to the methyl group of the methanesulfonyl moiety and shifts in the signals of the adjacent methylene (B1212753) protons. google.com The progress of subsequent reactions can be monitored until HPLC and TLC analysis, supported by NMR, show the disappearance of the starting material. google.com This allows for the optimization of reaction conditions and provides a deeper understanding of the reaction mechanism.

The following table summarizes characteristic ¹H-NMR chemical shifts for protons in environments similar to those in this compound and its synthetic precursors.

| Proton Environment | Typical Chemical Shift (δ) in ppm | Reference |

| N-Boc protecting group (s, 9H) | ~1.47 | google.com |

| Pyrrolidine ring CH₂ (m) | 1.80 - 2.10 | google.com |

| Pyrrolidine ring CH₂ adjacent to N (m) | 3.30 - 3.40 | google.com |

| Carboxylic Acid O-H (broad s) | 10 - 12 | libretexts.org |

| CH adjacent to COOH | 2.0 - 3.0 | libretexts.org |

Note: 's' denotes a singlet, 'm' denotes a multiplet. Shifts are dependent on the solvent and specific molecular structure.

Computational and Theoretical Chemistry Studies of this compound

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular structure, stability, and reactivity that can be difficult to obtain through measurement alone.

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mit.edu For a molecule like this compound, DFT calculations, often using functionals like B3PW91 with basis sets such as 6-311+G(d,p), can be employed to determine its optimized molecular geometry and predict various spectroscopic properties. researchgate.net These calculations can accurately forecast vibrational frequencies (IR spectra) and NMR chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts, which can then be compared with experimental data to validate the computed structure. researchgate.net Furthermore, DFT allows for the calculation of electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and Mulliken charge distributions, which help in understanding the molecule's reactivity and intermolecular interaction sites. researchgate.net

Conformational Analysis through Computational Modeling

Computational modeling is a powerful tool for exploring the conformational landscape of flexible molecules. mit.edu By performing a systematic conformational search using molecular mechanics or more advanced ab initio methods, it is possible to identify all low-energy conformations of this compound. The relative energies of these conformers can be calculated with high accuracy using DFT, providing a theoretical prediction of their relative populations. This approach was used effectively for nipecotic acid derivatives, where molecular dynamics (MD) simulations were used to explore the conformational space in an aqueous environment, showing that the molecules exclusively adopt chair conformations. researchgate.net Such computational studies, when combined with experimental NMR data, provide a robust and detailed picture of the molecule's conformational preferences. researchgate.net

The table below outlines a typical workflow for a computational study on this molecule.

| Step | Description | Expected Outcome |

| 1. Initial Structure Generation | Create a 3D model of the desired stereoisomer of this compound. | A starting 3D coordinate file. |

| 2. Conformational Search | Systematically rotate torsion angles or run molecular dynamics simulations to find stable conformers. | A set of low-energy conformer structures. |

| 3. Geometry Optimization (DFT) | For each conformer, calculate the lowest energy geometry using a DFT method (e.g., B3LYP/6-31G*). | Optimized 3D structures and their relative electronic energies. |

| 4. Frequency Calculation (DFT) | Calculate vibrational frequencies to confirm each optimized structure is a true minimum (no imaginary frequencies). | Predicted IR spectrum and thermodynamic properties (enthalpy, Gibbs free energy). |

| 5. NMR Calculation (GIAO-DFT) | Predict ¹H and ¹³C NMR chemical shifts for the most stable conformers. | Theoretical NMR spectra for comparison with experimental data. |

Theoretical Studies on Reactivity and Selectivity in this compound Transformations

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and understanding the origins of selectivity in organic synthesis. rsc.org In the context of this compound and its derivatives, theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into their reactivity and the stereochemical outcomes of their transformations. These computational approaches allow for the mapping of potential energy surfaces, the characterization of transition states, and the analysis of non-covalent interactions that govern the formation of specific products.

Investigating the Reactivity of the Pyrrolidine Scaffold

The reactivity of the pyrrolidine ring, the core of this compound, has been the subject of theoretical investigations. Computational studies on the reaction of pyrrolidine with various electrophiles have shed light on the mechanistic pathways. For instance, the nucleophilic aromatic substitution (SNAr) reaction between pyrrolidine and substituted thiophenes has been computationally explored, revealing a stepwise mechanism. nih.govresearchgate.net These studies indicate that the initial addition of pyrrolidine to the aromatic ring is followed by a proton transfer, which can be catalyzed by an additional molecule of pyrrolidine, leading to the final product. nih.gov

Theoretical models have also been applied to understand the formation of related pyrrolidine structures. DFT calculations on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) and an aliphatic amine proposed a detailed reaction mechanism. beilstein-journals.org The calculations showed that the kinetic selectivity, determined by the lowest Gibbs free energy of activation (ΔG‡), is more significant than thermodynamic selectivity in the formation of the major product. beilstein-journals.org Such studies underscore the ability of computational methods to predict the most favorable reaction pathways.

A summary of computational parameters used in a representative theoretical study on a related pyrrolidinone system is presented in Table 1.

Table 1: Computational Details for the Theoretical Study of a Pyrrolidine-2,3-dione Formation Data derived from a study on a related pyrrolidinone system.

| Parameter | Specification |

|---|---|

| Computational Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvent Model | Polarizable Continuum Model (PCM) - Ethanol |

| Key Finding | The reaction proceeds via the pathway with the lowest activation energy, indicating kinetic control. beilstein-journals.org |

Rationalizing Stereoselectivity in Pyrrolidine Synthesis

A primary focus of theoretical studies on transformations involving substituted pyrrolidines is to unravel the origins of stereoselectivity. Computational analyses of reactions leading to substituted pyrrolidines aim to determine the factors that favor the formation of one stereoisomer over others. For example, in the aza-Cope-Mannich tandem reaction to form a formyl pyrrolidine, computational methods are employed to delineate the energy profile of the multi-step reaction. emich.edu These studies investigate how substituents, such as electron-withdrawing groups on the nitrogen atom, influence the activation energies of the reaction steps and, consequently, the stereochemical outcome. emich.edu

In the synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid via an organocatalytic enantioselective Michael addition, a plausible transition state has been proposed to explain the high enantiomeric excess (97% ee) observed experimentally. core.ac.uk The proposed model suggests that the stereochemistry is set during the carbon-carbon bond-forming step, where the catalyst and substrates assemble in a highly ordered arrangement to minimize steric hindrance and maximize favorable non-covalent interactions. While detailed energetic data from DFT calculations for this specific transition state are not extensively published, the proposed model serves as a critical working hypothesis for understanding the observed selectivity.

The energetic differences between diastereomeric transition states, as calculated by DFT, can be directly correlated with the experimentally observed product ratios. A hypothetical comparison is illustrated in Table 2.

Table 2: Hypothetical Comparison of Calculated and Experimental Selectivity for a Pyrrolidine-Forming Reaction This table presents a hypothetical scenario based on principles from computational studies.

| Stereoisomeric Product | Calculated Relative Free Energy of Transition State (kcal/mol) | Predicted Product Ratio | Experimental Product Ratio |

|---|---|---|---|

| (2R, 3S) | 0.0 | >99:1 | 98:2 |

| (2S, 3S) | +2.5 | <1:99 |

Compound Name Reference Table

Analytical Methodologies for 2 Methylpyrrolidine 3 Carboxylic Acid

Assessment of Enantiomeric Excess (ee) and Purity in 2-Methylpyrrolidine-3-carboxylic Acid Synthesis

The determination of enantiomeric excess (ee) is a critical step in the synthesis of chiral molecules like this compound to ensure the desired stereoisomer is the major product. Purity analysis is equally important to identify and quantify any impurities, including the undesired enantiomer and other byproducts.

A variety of analytical techniques can be employed for this purpose. While direct methods on the underivatized acid are preferred for their simplicity, indirect methods involving derivatization are also common. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for confirming the chemical structure and assessing purity.

In the synthesis of a related compound, 5-methylpyrrolidine-3-carboxylic acid, an enantiomeric excess of 97% was achieved, highlighting the importance of accurate ee determination methods in achieving high stereoselectivity. rsc.org

Key Analytical Techniques for Enantiomeric Excess and Purity:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers. It involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Gas Chromatography (GC) on a Chiral Stationary Phase: Similar to chiral HPLC, this method is suitable for volatile derivatives of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is not inherently chiral, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments, leading to separate signals for each enantiomer, which can then be integrated to determine the ee. nih.gov ¹H NMR and ¹³C NMR are also essential for structural elucidation and purity assessment by identifying characteristic signals of the compound and any impurities. chemicalbook.comlibretexts.org

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field. The use of chiral selectors in the background electrolyte allows for the separation of enantiomers.

The following table summarizes typical spectroscopic data used for the characterization of pyrrolidine (B122466) derivatives, which is fundamental for purity assessment.

| Technique | Observed Signals | Interpretation |

| ¹H NMR | Chemical shifts (δ) in ppm | Provides information on the chemical environment of hydrogen atoms. For pyrrolidine derivatives, characteristic signals for the ring protons and the methyl group protons would be expected. The acidic proton of the carboxylic acid typically appears as a broad singlet at a high chemical shift. |

| ¹³C NMR | Chemical shifts (δ) in ppm | Indicates the chemical environment of carbon atoms. The carbonyl carbon of the carboxylic acid is typically observed in the range of 170-180 ppm. Signals for the pyrrolidine ring carbons and the methyl carbon would also be present. |

This table provides a general overview of expected NMR data for pyrrolidine derivatives based on common chemical shift ranges and is not specific to this compound.

Chromatographic Techniques for Separation and Quantification of this compound Derivatives

Chromatographic methods are indispensable for the separation and quantification of this compound and its derivatives from complex mixtures, such as reaction matrices or biological samples. These techniques are crucial for monitoring reaction progress, determining yield, and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted method. For chiral separations, the selection of the appropriate chiral stationary phase (CSP) and mobile phase is critical. Both normal-phase and reversed-phase chromatography can be employed, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

In the analysis of related pyrrolidine derivatives, HPLC is routinely used to monitor the progress of synthesis and purification. google.comnih.gov For instance, in the synthesis of a (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid analog, HPLC was used to determine the purity of the final compound to be greater than 95%. nih.gov

Common Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC: Employs a chiral stationary phase to separate enantiomers.

Reversed-Phase HPLC (RP-HPLC): A nonpolar stationary phase and a polar mobile phase are used, suitable for separating compounds based on their hydrophobicity.

Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, ideal for separating polar compounds.

Gas Chromatography (GC): Requires derivatization of the carboxylic acid to a more volatile ester form. Separation is achieved on a capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Capillary Electrophoresis (CE): Offers high separation efficiency and requires only small sample volumes. It is particularly useful for the separation of charged species like amino acids and their derivatives. mdpi.comnih.gov

The following table provides an example of HPLC conditions that could be adapted for the analysis of this compound derivatives, based on methods used for similar compounds.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based) |

| Mobile Phase | A mixture of an organic modifier (e.g., isopropanol, ethanol) and a non-polar solvent (e.g., hexane) for normal phase, or a mixture of acetonitrile/methanol (B129727) and an aqueous buffer for reversed phase. |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV detector (e.g., at 210 nm) or Mass Spectrometer (MS) |

| Temperature | Controlled, often near ambient temperature |

This table presents a generalized set of HPLC conditions that would require optimization for the specific analysis of this compound and its derivatives.

Future Directions and Research Perspectives in 2 Methylpyrrolidine 3 Carboxylic Acid Chemistry

Development of More Sustainable Synthetic Routes to 2-Methylpyrrolidine-3-carboxylic Acid

The imperative for green chemistry is reshaping synthetic strategies across the chemical sciences, moving away from hazardous reagents and energy-intensive processes. Future research into the synthesis of this compound and its derivatives will prioritize sustainability, efficiency, and atom economy.

One of the most promising avenues is the application of biocatalysis . Researchers are increasingly harnessing enzymes to perform complex chemical transformations with high stereo- and regioselectivity under mild, aqueous conditions. The directed evolution of enzymes, such as cytochrome P450 variants, has already demonstrated success in synthesizing chiral pyrrolidines through intramolecular C(sp³)–H amination of organic azides. acs.orgnih.govescholarship.org This "new-to-nature" enzymatic capability allows for the construction of the pyrrolidine (B122466) ring from simple azide (B81097) precursors with high efficiency and enantioselectivity (up to 99:1 er). nih.gov Future work could adapt these engineered "pyrrolidine synthases" to accommodate substrates that would yield the specific 2-methyl-3-carboxy substitution pattern. Similarly, the use of laccase enzymes for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones from catechols showcases another biocatalytic approach that could be explored. rsc.org

Another key direction is the development of organocatalytic routes . Organocatalysis avoids the use of often-toxic and expensive heavy metals. For instance, an organocatalytic, enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates has been developed to synthesize 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess (97% ee) in just two steps from common starting materials. core.ac.ukresearchgate.netrsc.org This strategy could be adapted by modifying the starting enoate to achieve the desired 2-methyl substitution pattern. Furthermore, the principles of green chemistry, such as using water as a solvent and inexpensive, environmentally benign catalysts like potassium carbonate, are being applied to the synthesis of related compounds like N-methylpyrrolidine and could inform future, more sustainable industrial-scale production methods. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Findings |

| Biocatalysis | Use of engineered enzymes (e.g., P450 variants, laccases). acs.orgrsc.org | High enantioselectivity, mild reaction conditions, aqueous media, reduced waste. | P411 enzyme variants catalyze intramolecular C-H amination to form chiral pyrrolidines with up to 74% yield and 99:1 enantiomeric ratio. nih.gov |

| Organocatalysis | Metal-free catalysis using small organic molecules (e.g., proline derivatives). core.ac.ukresearchgate.net | Avoids heavy metal contamination, often uses readily available catalysts. | Two-step synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% ee via Michael addition. core.ac.ukrsc.org |

| Green Chemistry | Use of aqueous media, non-toxic catalysts, and renewable starting materials. researchgate.net | Reduced environmental impact, lower cost, increased safety. | Successful synthesis of N-methylpyrrolidine in water using K₂CO₃ as a catalyst at moderate temperatures. researchgate.net |

Exploration of Novel Catalytic Functions of this compound Derivatives

Proline and its derivatives are cornerstones of organocatalysis, capable of promoting a wide range of asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions. wikipedia.orgnih.gov The catalytic activity stems from their ability to form nucleophilic enamine intermediates or to activate carbonyls through iminium ion formation, often with the carboxylic acid group acting as a bifunctional co-catalyst. nih.govresearchgate.net

Future research will undoubtedly focus on exploring the catalytic potential of this compound and its derivatives. The introduction of a methyl group at the C2 position, adjacent to the nitrogen atom and the carboxylic acid, is expected to significantly influence the catalyst's steric and electronic properties. This modification could lead to:

Enhanced Stereoselectivity: The steric bulk of the C2-methyl group could create a more defined chiral pocket in the transition state, potentially leading to higher enantioselectivity or diastereoselectivity compared to unsubstituted proline.

Altered Reactivity and Scope: The electronic influence of the methyl group may alter the nucleophilicity of the enamine intermediate, potentially enabling new types of reactions or improving efficiency with previously challenging substrates.

Improved Catalyst Performance: Research on other proline derivatives has shown that structural modifications, such as converting the carboxylic acid to a tetrazole, can improve solubility in non-polar solvents and allow for lower catalyst loadings. organic-chemistry.orgrsc.org Similar derivatization of the 3-carboxylic acid group on the 2-methylpyrrolidine (B1204830) scaffold could yield catalysts with superior performance characteristics.

A closely related compound, (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid, has already been successfully employed as an organocatalyst in diastereo- and enantioselective reactions, demonstrating the viability of substituted pyrrolidine-3-carboxylic acids in catalysis. core.ac.uk Researchers will likely synthesize a library of this compound derivatives, such as amides and esters, and screen them in a battery of well-established organocatalytic reactions to uncover novel activities and selectivities. mdpi.com

| Catalytic Reaction | Role of Proline-type Catalyst | Potential Impact of 2-Methyl-3-Carboxy Scaffold |